Cas no 1807013-22-4 (4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid)

4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid
-
- インチ: 1S/C9H8F2INO3/c1-16-9-4(2-6(14)15)7(8(10)11)5(12)3-13-9/h3,8H,2H2,1H3,(H,14,15)
- InChIKey: KLOVNRBJAZGJEY-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(CC(=O)O)=C1C(F)F)OC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- XLogP3: 1.9
- トポロジー分子極性表面積: 59.4
4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029025260-250mg |
4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid |
1807013-22-4 | 95% | 250mg |
$1,058.40 | 2022-03-31 | |
Alichem | A029025260-500mg |
4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid |
1807013-22-4 | 95% | 500mg |
$1,685.00 | 2022-03-31 | |
Alichem | A029025260-1g |
4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid |
1807013-22-4 | 95% | 1g |
$3,184.50 | 2022-03-31 |
4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid 関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acidに関する追加情報
Introduction to 4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic Acid (CAS No. 1807013-22-4)
4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid (CAS No. 1807013-22-4) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique combination of functional groups, including a difluoromethyl substituent, an iodo group, a methoxy group, and an acetic acid moiety, makes it a versatile building block for drug discovery and development.
The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has been extensively studied in the context of modern drug design, where optimizing pharmacokinetic profiles is essential for therapeutic efficacy. The presence of the iodo group further enhances the compound's utility as a synthetic precursor, allowing for cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing complex molecular architectures.
Moreover, the methoxy group and the carboxylic acid functionality at the 3-position contribute to the compound's reactivity and solubility characteristics. These properties are critical in medicinal chemistry, where solubility and bioavailability are key determinants of a drug's success. The acetic acid moiety, in particular, provides a site for further derivatization, enabling the synthesis of more diverse pharmacophores.
In recent years, 4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid has been employed in several high-profile research projects aimed at developing novel therapeutic agents. For instance, its application in the synthesis of kinase inhibitors has been explored due to the pyridine core's prevalence in such molecules. Kinase inhibitors are a major class of drugs used to treat cancers and inflammatory diseases, making this compound a valuable asset in medicinal chemistry libraries.
Another area where this compound has shown promise is in the development of antiviral agents. The structural features of 4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid align well with known viral protease inhibitors and integrase strand transfer inhibitors. Researchers have leveraged its reactivity to introduce modified pyridine scaffolds into potential antiviral compounds, demonstrating its versatility in addressing emerging infectious diseases.
The pharmaceutical industry has also recognized the potential of this compound in developing treatments for neurological disorders. Pyridine derivatives are frequently found in drugs targeting central nervous system (CNS) diseases due to their ability to cross the blood-brain barrier. By incorporating 4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid into lead compounds, scientists aim to enhance their binding affinity and selectivity for CNS receptors.
From a synthetic chemistry perspective, 4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid exemplifies the importance of functional group interplay in designing efficient synthetic routes. The compound's structure allows for multiple points of modification, enabling chemists to tailor molecular properties for specific applications. This flexibility has made it a staple in synthetic organic chemistry labs focused on drug discovery.
The use of computational methods has further accelerated the application of this compound in drug development. Molecular modeling studies have demonstrated how modifications around the pyridine ring can influence binding interactions with biological targets. These insights have guided experimental efforts toward optimizing lead compounds derived from 4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid, streamlining the process from discovery to clinical candidates.
In conclusion, 4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid (CAS No. 1807013-22-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers developing novel therapeutics across multiple disease areas. As our understanding of biological targets continues to evolve, compounds like this will remain at the forefront of drug discovery efforts.
1807013-22-4 (4-(Difluoromethyl)-5-iodo-2-methoxypyridine-3-acetic acid) Related Products
- 150281-46-2(3-(Pyrrolidin-3-yl)pyridine)
- 1334006-94-8(3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid)
- 1805908-35-3(2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid)
- 72447-43-9(Ammonium Dodecanedioate Dibasic)
- 1188264-40-5(3-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride)
- 7592-99-6(1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione)
- 401567-50-8(1,2-Benzisoxazol-5-ol,3-chloro-)
- 852439-96-4(5-2-(azepan-1-yl)-2-oxoethyl-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-4-one)
- 2639410-92-5(tert-butyl 4-(prop-2-en-1-yl)aminocinnoline-3-carboxylate)
- 1343023-57-3(1-Amino-1-(1-methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-ol)




